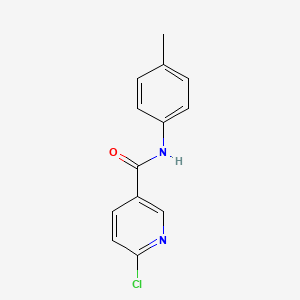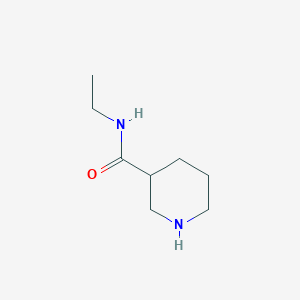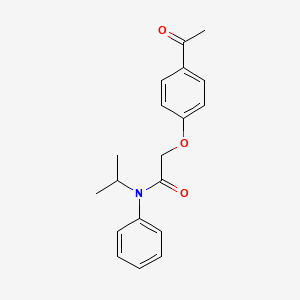![molecular formula C14H12ClN3O B6142758 5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 884994-37-0](/img/structure/B6142758.png)
5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-{[(2-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the CAS Number: 884994-37-0 . It has a molecular weight of 273.72 . The IUPAC name of the compound is 5-[(2-chlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a powder . It has a storage temperature of room temperature . .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has demonstrated that derivatives of benzodiazoles, including compounds structurally related to the query compound, exhibit significant antimicrobial and antifungal activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some of the compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests that the compound could potentially have similar applications in developing new antimicrobial agents.
Synthesis and Chemical Properties
The synthesis and exploration of the chemical properties of benzodiazole derivatives have been a focus of several studies. The versatility of these compounds in chemical reactions makes them valuable for the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For example, Hassan et al. (2005) discussed the synthesis of pyrazole, oxa(thia)diazole, and oxadiazine derivatives, highlighting the chemical reactivity and potential applications of these compounds in drug discovery and development (Hassan et al., 2005).
Anticancer Activity
Another significant area of research is the investigation of benzodiazole derivatives for their potential anticancer properties. The structural complexity and ability to interact with biological targets make these compounds suitable candidates for anticancer drug development. Studies, such as those by Hafez et al. (2016), have synthesized novel pyrazole derivatives with promising anticancer activities, suggesting the potential of benzodiazole-related compounds in cancer therapy (Hafez et al., 2016).
Neuroprotective Agents
Benzodiazole derivatives have also been explored for their neuroprotective effects, particularly in the context of ischemia-reperfusion injury. Kim et al. (2002) studied the metabolism of KR-31543, a compound with a similar structural framework, highlighting its potential as a neuroprotective agent for ischemia-reperfusion damage (Kim et al., 2002).
Wirkmechanismus
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the properties of similar indole derivatives that the compound likely interacts with its targets through a combination of covalent and non-covalent interactions . These interactions may induce conformational changes in the target proteins, altering their function and leading to the observed biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with similar indole derivatives, it is likely that this compound affects multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and tissues involved.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Based on the biological activities associated with similar indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJVCVCOKMYSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)
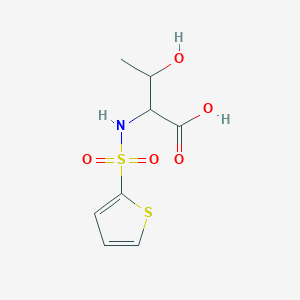
![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)
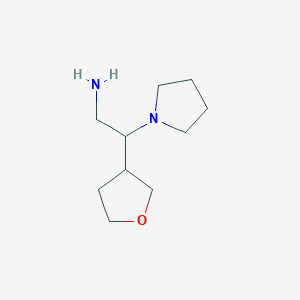
![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
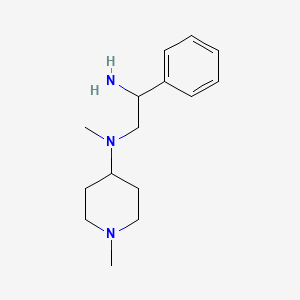
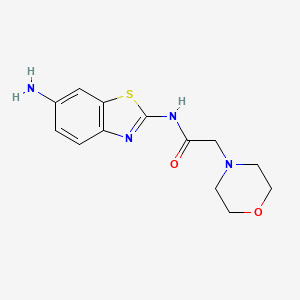
![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)
